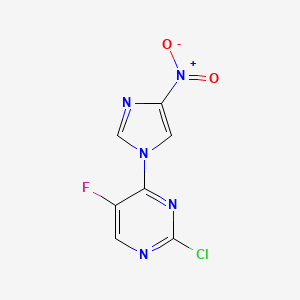
2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-fluoropyrimidine and 4-nitroimidazole as the primary starting materials.
Nucleophilic Substitution: The reaction proceeds through a nucleophilic substitution where the imidazole nitrogen attacks the pyrimidine ring, displacing the chlorine atom.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nucleophilic substitution.
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions, particularly at the fluorine and nitro positions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The imidazole ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Various oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Oxidized Imidazole Derivatives: Oxidation introduces additional functional groups to the imidazole ring.
Applications De Recherche Scientifique
2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways.
Pathways Involved: By inhibiting these targets, the compound can disrupt cellular processes such as proliferation, apoptosis, and DNA repair, making it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
2-Chloro-5-fluoropyrimidine: Shares the pyrimidine core but lacks the imidazole and nitro groups.
4-Nitroimidazole Derivatives: Similar imidazole ring with a nitro group but different substitutions on the pyrimidine ring.
Uniqueness:
Structural Features: The combination of chlorine, fluorine, and nitro groups along with the imidazole ring makes 2-Chloro-5-fluoro-4-(4-nitro-1H-imidazol-1-yl)pyrimidine unique.
Propriétés
Numéro CAS |
139336-22-4 |
|---|---|
Formule moléculaire |
C7H3ClFN5O2 |
Poids moléculaire |
243.58 g/mol |
Nom IUPAC |
2-chloro-5-fluoro-4-(4-nitroimidazol-1-yl)pyrimidine |
InChI |
InChI=1S/C7H3ClFN5O2/c8-7-10-1-4(9)6(12-7)13-2-5(11-3-13)14(15)16/h1-3H |
Clé InChI |
KRCBKNHBUYXMRP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)Cl)N2C=C(N=C2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


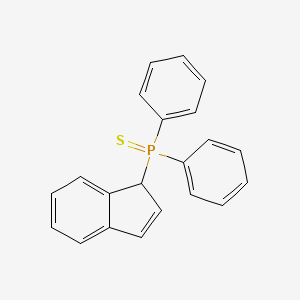
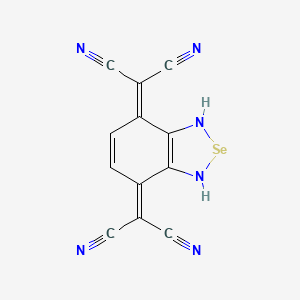

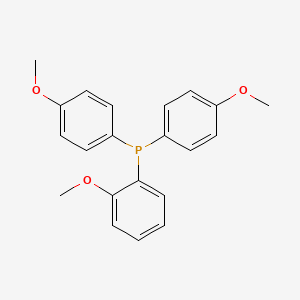

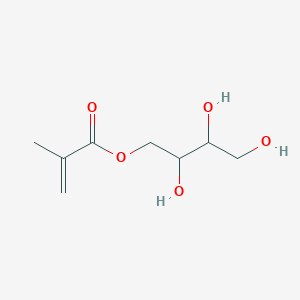


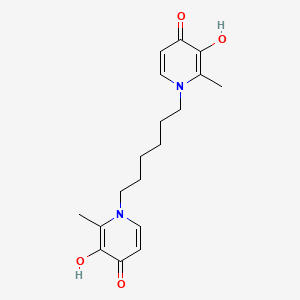
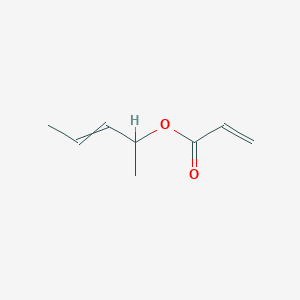
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)
![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)
